molecular formula C₃₅H₂₉D₆ClN₂OS B1152322 Montelukast Cyclopropaneacetonitrile-d6

Montelukast Cyclopropaneacetonitrile-d6

货号: B1152322
分子量: 573.22
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Montelukast Cyclopropaneacetonitrile-d6, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₂₉D₆ClN₂OS and its molecular weight is 573.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Research

Montelukast is primarily utilized for its anti-inflammatory properties, particularly in asthma management. The deuterated version, Montelukast Cyclopropaneacetonitrile-d6, serves several purposes in pharmacological research:

Mechanistic Studies

  • Objective: Investigate the molecular mechanisms underlying the action of montelukast.
  • Methodology: Using this compound allows researchers to trace metabolic pathways and interactions with leukotriene receptors due to its distinct isotopic signature.
  • Findings: Studies have shown that montelukast effectively inhibits leukotriene D4 (LTD4) binding to its receptor, which is crucial for asthma exacerbation .

Drug Interaction Studies

  • Objective: Assess potential drug-drug interactions involving montelukast.
  • Methodology: The deuterated compound can be used in in vitro assays to evaluate how other drugs affect the metabolism of montelukast.
  • Findings: Research indicates that certain CYP450 enzyme inhibitors can significantly alter the pharmacokinetics of montelukast, impacting its efficacy and safety profile .

Neuropsychiatric Adverse Events

  • Objective: Examine the association between montelukast use and neuropsychiatric events in pediatric populations.
  • Study Design: A population-based case-crossover study analyzed 161,386 pediatric patients prescribed montelukast.
  • Results: The study found an increased risk of neuropsychiatric adverse events associated with montelukast usage, particularly within specific hazard periods .

Sleep Disorders

  • Objective: Investigate the potential link between montelukast exposure and sleep disorders.
  • Methodology: A cross-sectional study involving 16,520 adults assessed the prevalence of sleep disorders among those exposed to montelukast.
  • Findings: Results indicated a significant association between long-term use of montelukast and increased prevalence of sleep disorders .

Synthesis and Development

This compound is also pivotal in synthetic chemistry:

Synthesis of Leukotriene Antagonists

  • Process Overview: The compound serves as an intermediate in synthesizing various leukotriene antagonists through innovative synthetic routes that enhance yield and purity .
StepDescription
1Conversion of 1-(hydroxymethyl)-cyclopropaneacetonitrile to an imino ester
2Reaction with thiourea to form a carbamimidoylsulfanylmethyl derivative
3Hydrolysis and oxidation to yield disulfide intermediates
4Reduction to obtain pure 1-(mercaptomethyl)-cyclopropaneacetic acid

Process Improvement

  • The novel synthesis method avoids using malodorous reagents like thiolacetic acid, making it more efficient and environmentally friendly. This advancement is crucial for pharmaceutical manufacturing where purity and safety are paramount .

属性

分子式

C₃₅H₂₉D₆ClN₂OS

分子量

573.22

同义词

1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile-d6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。